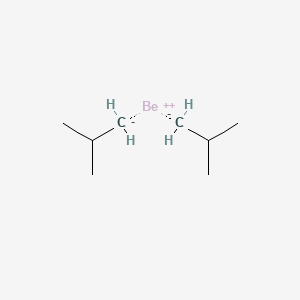![molecular formula C10H11O2P B14709375 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- CAS No. 21088-66-4](/img/structure/B14709375.png)
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dioxa-1-phosphabicyclo[221]heptane, 4-phenyl- is a bicyclic organophosphorus compound It is characterized by a unique structure that includes a phosphorus atom integrated into a bicyclic framework with two oxygen atoms and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- typically involves the reaction of a phosphorus trihalide with a diol in the presence of a base. One common method is the reaction of phenylphosphonic dichloride with ethylene glycol under basic conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a ligand. Additionally, its bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane: Lacks the phenyl group, leading to different reactivity and applications.
4-Phenyl-1,2,3-dioxaphospholane: A similar bicyclic compound with different ring sizes and properties.
Phenylphosphonic acid: A simpler phosphorus compound with different chemical behavior.
Uniqueness
3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl- is unique due to its combination of a bicyclic structure with a phenyl group and a phosphorus atom. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
21088-66-4 |
|---|---|
Molekularformel |
C10H11O2P |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
4-phenyl-3,5-dioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11O2P/c1-2-4-9(5-3-1)10-6-13(7-11-10)8-12-10/h1-5H,6-8H2 |
InChI-Schlüssel |
YEWONVZFOHEVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(OCP1CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

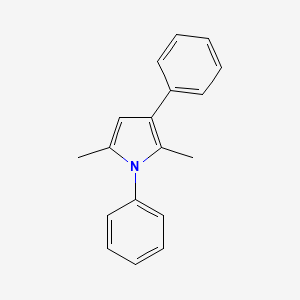

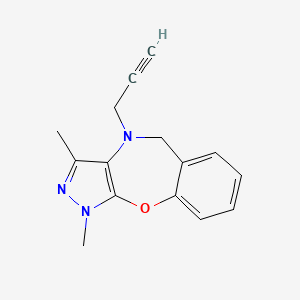
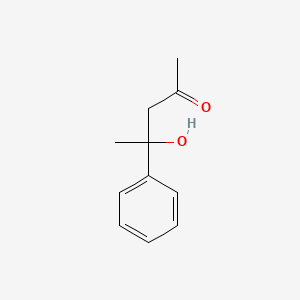
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
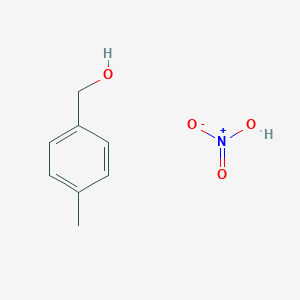

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
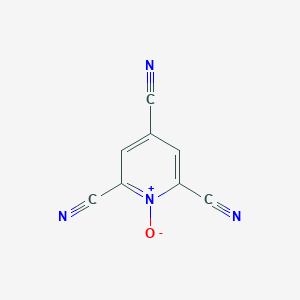
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

